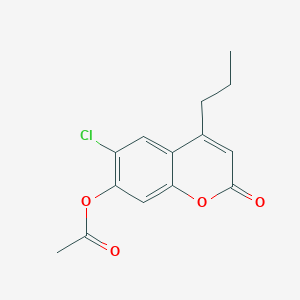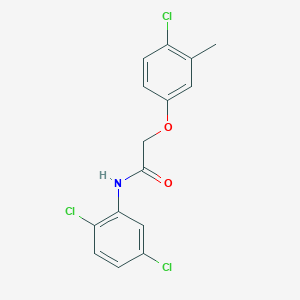![molecular formula C13H15F3N2O2 B5786247 N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)
N-isobutyl-3-[(trifluoroacetyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-3-[(trifluoroacetyl)amino]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transport is crucial for maintaining proper synaptic transmission. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
N-isobutyl-3-[(trifluoroacetyl)amino]benzamide selectively inhibits the transport of glutamate by binding to the glutamate transporter protein and blocking its function. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function depending on the context.
Biochemical and Physiological Effects:
N-isobutyl-3-[(trifluoroacetyl)amino]benzamide has been shown to increase extracellular glutamate levels in the brain, which can lead to increased excitatory neurotransmission and potential neurotoxicity. However, it has also been shown to have neuroprotective effects in certain contexts, such as reducing ischemic brain injury in stroke models.
实验室实验的优点和局限性
N-isobutyl-3-[(trifluoroacetyl)amino]benzamide is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate transport in neurological disorders. However, its effects on extracellular glutamate levels can be complex and context-dependent, making it important to carefully consider the experimental design and interpretation of results.
未来方向
There are several potential future directions for research on N-isobutyl-3-[(trifluoroacetyl)amino]benzamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and stroke. Further studies are needed to determine the optimal dosing and administration strategies for these applications. Another area of interest is the role of glutamate transport in neurodegenerative diseases, and whether N-isobutyl-3-[(trifluoroacetyl)amino]benzamide or other glutamate transporter inhibitors could be effective treatments for these conditions. Additionally, there is ongoing research into the development of more potent and selective glutamate transporter inhibitors, which could further enhance our understanding of the role of glutamate transport in the brain.
合成方法
The synthesis of N-isobutyl-3-[(trifluoroacetyl)amino]benzamide involves a multi-step process starting with the reaction of 3-aminobenzoic acid with isobutyl chloroformate to form N-isobutyl-3-aminobenzoic acid. This intermediate is then reacted with trifluoroacetic anhydride to form N-isobutyl-3-[(trifluoroacetyl)amino]benzoic acid, which is subsequently converted to N-isobutyl-3-[(trifluoroacetyl)amino]benzamide through a coupling reaction with 4-bromo-2-fluoroaniline.
科学研究应用
N-isobutyl-3-[(trifluoroacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy and to protect against ischemic brain injury in stroke models. N-isobutyl-3-[(trifluoroacetyl)amino]benzamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-methylpropyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-8(2)7-17-11(19)9-4-3-5-10(6-9)18-12(20)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZCCHBGRYNSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-[(trifluoroacetyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)

![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)

![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)

